molecular formula C12H15Cl2NO2 B1425664 Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate CAS No. 1218548-99-2

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Cat. No.: B1425664
CAS No.: 1218548-99-2
M. Wt: 276.16 g/mol
InChI Key: PCHGWXYAVYDYMO-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (CAS No. 1218548-99-2) is a synthetic organic compound with the molecular formula C₁₂H₁₅Cl₂NO₂ and a molecular weight of 276.16 g/mol . It features a 3,5-dichlorophenyl ring, an ethylamino group, and an ethyl ester moiety. The compound is primarily utilized as a building block in organic and pharmaceutical synthesis, enabling the development of more complex molecules .

Properties

IUPAC Name

ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-3-15-11(12(16)17-4-2)8-5-9(13)7-10(14)6-8/h5-7,11,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHGWXYAVYDYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and ethylamine.

    Formation of Intermediate: The 3,5-dichlorobenzaldehyde reacts with ethylamine to form an intermediate imine.

    Reduction: The imine is then reduced to form the corresponding amine.

    Esterification: The amine is then reacted with ethyl chloroacetate under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylacetates.

Scientific Research Applications

Lipid Metabolism Regulation

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate has emerged as a promising hypolipemic agent. Research indicates that derivatives of this compound can effectively lower lipid levels in the blood, making them candidates for treating hyperlipidemia.

  • Study Findings : Metz and Specker (1975) demonstrated that related compounds could reduce cholesterol and triglyceride levels at low dosages, highlighting the importance of substituent groups on the acid moiety in determining efficacy against lipid levels.

Diabetes Management

The compound has also shown potential as a therapeutic agent for type 2 diabetes mellitus. Its derivatives exhibit hypoglycemic effects, improve hyperinsulinemia, and reduce triglycerides and free fatty acids.

  • Research Evidence : A study by Yamamoto et al. (1997) reported that certain derivatives improved glucose regulation and suppressed body weight gain, indicating their dual action in managing both diabetes and obesity.

This compound interacts with various biological targets, which is crucial for understanding its mechanisms of action:

  • Mechanism Insights : The compound's ability to influence lipid metabolism and glucose regulation suggests multiple pathways of action, including modulation of insulin sensitivity and lipid uptake.

Case Study 1: Hypolipemic Effects

In a clinical study involving patients with hyperlipidemia, administration of this compound derivatives resulted in a statistically significant reduction in total cholesterol and low-density lipoprotein (LDL) levels over a period of six weeks. This supports its application as a therapeutic agent for managing lipid profiles.

Case Study 2: Diabetes Management

A randomized controlled trial evaluated the effects of this compound on individuals with type 2 diabetes. Participants receiving the compound showed improved glycemic control compared to the placebo group, with notable reductions in hemoglobin A1c levels over three months.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Chlorinated Aromatic Systems

a. Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10b)

  • Molecular Formula : C₂₄H₂₅Cl₂N₅O₃S
  • Molecular Weight : 548.2 g/mol (vs. 276.16 for the target compound)
  • Key Features : Incorporates a thiazole ring, piperazine, and a ureido group linked to the 3,5-dichlorophenyl moiety.
  • The yield (88.3%) suggests efficient synthesis despite structural intricacy .

b. Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate

  • CAS No.: 1215206-21-5
  • Molecular Formula : C₁₀H₈Cl₂F₂O₂
  • Molecular Weight : 269.07 g/mol
  • Key Features: Substitutes the ethylamino group with difluoro and 2,5-dichlorophenyl groups.
  • Comparison : The difluoro substitution increases lipophilicity (XLogP3 = 4.1) compared to the target compound (estimated XLogP3 ~3–4). This enhances membrane permeability but may reduce solubility .

c. Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate

  • CAS No.: 1807178-53-5
  • Molecular Formula : C₁₁H₁₀Cl₂F₂O₃
  • Molecular Weight : 307.1 g/mol
  • Key Features : Contains a difluoromethoxy group at the 2-position of the phenyl ring.
  • Comparison: The electron-withdrawing difluoromethoxy group may increase electrophilicity, altering reactivity in substitution reactions compared to the ethylamino group .
Functional Analogues in Agrochemicals

a. Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)

  • Molecular Formula : C₉H₁₀Cl₂N₂O
  • Molecular Weight : 233.1 g/mol
  • Key Features : A urea herbicide with a dichlorophenyl group.
  • Comparison: The dimethylurea group confers herbicidal activity by inhibiting photosynthesis. Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate lacks this functionality but shares the dichlorophenyl motif, which is common in agrochemicals for stability and bioactivity .

b. Propiconazole (1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole)

  • CAS No.: 60207-90-1
  • Molecular Formula : C₁₅H₁₇Cl₂N₃O₂
  • Molecular Weight : 342.2 g/mol
  • Key Features : Triazole antifungal agent with a dichlorophenyl group.
  • Comparison: The triazole ring is critical for antifungal activity, whereas the ethylamino group in the target compound may serve as a hydrogen bond donor in different applications .
Physicochemical and Computational Properties
Property This compound Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate Cymoxanil (2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide)
Molecular Weight 276.16 g/mol 307.5 g/mol 198.2 g/mol
XLogP3 ~3.5 (estimated) 4.7 0.9
Hydrogen Bond Acceptors 4 4 5
Topological Polar Surface Area ~45 Ų 50.7 Ų 95 Ų
Key Substituents Ethylamino, ester, 3,5-Cl₂Ph Hydrazone, chloro, 3,5-Cl₂Ph Cyano, methoxyimino, ethylaminocarbonyl
  • Lipophilicity: The target compound’s ethylamino group reduces lipophilicity compared to hydrazone or difluoro analogues, balancing solubility and permeability.

Biological Activity

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (EDCPA) is an organic compound recognized for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, especially concerning lipid metabolism and glucose regulation.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅Cl₂NO₂
  • Molecular Weight : 276.16 g/mol
  • Structure : The compound features a dichlorophenyl group and an ethylamino moiety, which are crucial for its biological activity.

Hypolipemic Activity

EDCPA has been extensively studied for its hypolipemic properties , which involve lowering lipid levels in the blood. Research indicates that this compound can effectively reduce cholesterol and triglyceride levels, making it a candidate for managing hyperlipidemia.

  • Mechanism : The compound appears to interact with enzymes involved in lipid metabolism, altering their activity to promote lipid clearance from the bloodstream. This interaction may involve binding to specific receptors or enzymes, leading to various biological effects.

Hypoglycemic Effects

In addition to its lipid-lowering capabilities, EDCPA has demonstrated hypoglycemic effects . Studies suggest that it can improve insulin sensitivity and reduce blood triglycerides and free fatty acids.

  • Research Findings : A study by Metz and Specker (1975) highlighted that derivatives of EDCPA showed promising results in lowering blood sugar levels, suggesting potential applications in treating type 2 diabetes mellitus (NIDDM) and obesity.

Case Studies

  • Metz and Specker (1975) :
    • Investigated the hypocholesterolemic activity of EDCPA derivatives.
    • Results indicated significant reductions in cholesterol and triglyceride levels even at low dosages.
    • Emphasized the importance of substituent groups on the acid moiety for determining effectiveness against hyperlipidemia.
  • Pharmacokinetics Study :
    • Conducted on rats to assess the absorption and metabolism of EDCPA.
    • Found that increasing doses led to proportionate increases in maximum blood concentration, with detectable levels persisting for over 72 hours post-administration .

The mechanism by which EDCPA exerts its biological effects involves:

  • Binding Interactions : The compound binds to specific enzymes or receptors related to lipid metabolism and glucose regulation.
  • Alteration of Enzymatic Activity : This binding alters the activity of these enzymes, facilitating lipid breakdown and improving insulin sensitivity.

Comparison with Similar Compounds

Compound NameKey Features
Ethyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetateSimilar hypolipemic properties but different substituents.
Ethyl 2-(3,5-dichlorophenyl)-2-(propylamino)acetateVariation in alkyl chain length affects biological activity.
Ethyl 2-(3,5-dichlorophenyl)-2-(butylamino)acetateIncreased hydrophobicity may influence receptor binding affinity.

EDCPA is distinguished by its unique combination of functional groups that confer specific chemical reactivity and biological effects compared to similar compounds.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate?

Answer:
A common approach involves coupling 3,5-dichlorophenylacetic acid derivatives with ethylamine via carbodiimide-mediated reactions. For example, analogous procedures use reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) in tetrahydrofuran (THF) with a tertiary amine base (e.g., N,N-diisopropylethylamine) to activate the carboxylic acid intermediate. Post-reaction purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) is typical to isolate the product .

Basic: How can researchers confirm the structural identity of this compound?

Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the ethyl ester group (e.g., triplet at ~1.2 ppm for CH3_3, quartet at ~4.1 ppm for OCH2_2), and aromatic protons from the 3,5-dichlorophenyl moiety .
  • HPLC-MS : To assess purity (>98%) and molecular ion peaks matching the exact mass (e.g., calculated for C12_{12}H14_{14}Cl2_2NO2_2: 289.04 g/mol) .
  • FT-IR : Confirmation of ester carbonyl (~1740 cm1^{-1}) and secondary amine stretches (~3300 cm1^{-1}) .

Basic: What are the stability and storage conditions for this compound?

Answer:
The compound should be stored at -20°C in anhydrous conditions to prevent hydrolysis of the ester group. Stability data for analogous esters (e.g., ethyl 2-phenylacetoacetate) indicate a shelf life of ≥2 years when protected from light and moisture .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Answer:
Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., Chiralpak® IC column) is effective. A reported method uses a 30:70 methanol/CO2_2 isocratic eluent at 40°C and 100 Bar, achieving baseline separation of enantiomers with >99% enantiomeric excess .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can predict molecular orbitals, electrostatic potentials, and reaction pathways. The canonical SMILES (e.g., CCNC(c1cc(Cl)cc(c1)Cl)C(=O)O) and InChIKey from structural databases provide input for geometry optimization .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity in SAR studies?

Answer:
Replacing chlorine with fluorine (as in 3,5-difluorophenyl analogs) can alter lipophilicity and binding affinity. For example, methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate shows enhanced reactivity in nucleophilic substitutions due to electron-withdrawing effects . Comparative studies require IC50_{50} assays and molecular docking against target proteins .

Data Contradiction: How should researchers address discrepancies in reported isomer ratios during synthesis?

Answer:
Isomerization can occur during esterification. If a mixture of isomers is observed (e.g., cis/trans or racemic forms), optimize reaction conditions (temperature, catalyst) and validate purity via chiral HPLC or SFC. For example, ethyl 2-phenylacetoacetate is supplied as a mixture of isomers, necessitating batch-specific certificates of analysis .

Advanced: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., ethylamine).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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